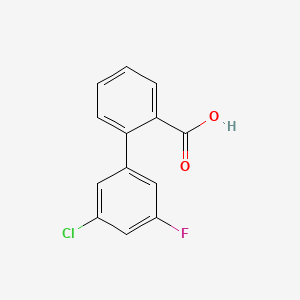

2-(3-Chloro-5-fluorophenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chloro-5-fluorophenyl)benzoic acid is a chemical compound with the molecular formula C13H8ClFO2 and a molecular weight of 250.66 . It is also known by its IUPAC name 3’-chloro-5’-fluoro [1,1’-biphenyl]-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 2-(3-Chloro-5-fluorophenyl)benzoic acid contains a total of 26 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación

-

Pharmaceutical Research

- Application : Compounds containing the indole nucleus, which is similar to the benzoic acid structure in “2-(3-Chloro-5-fluorophenyl)benzoic acid”, have shown clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

- Methods : The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .

- Results : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

-

Chemical Synthesis

- Application : “5-Chloro-2, 3, 4-trifluorobenzoic acid” derivatives, which are structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, are valuable intermediates for the synthesis of compounds with pharmacokinetic properties as antibacterial agents .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

-

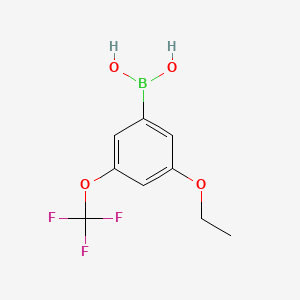

Catalytic Protodeboronation

- Application : Pinacol boronic esters, which are structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, are highly valuable building blocks in organic synthesis .

- Methods : The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters is carried out utilizing a radical approach . This is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

- Results : This method allows for the transformation of alkene hydromethylation, a valuable but previously unknown transformation .

-

Production of 2-Chloro-5-Nitrobenzoic Acid

- Application : “2-Chloro-5-nitrobenzoic acid” is produced using “o-chlorobenzoic acid” as a raw material . This compound is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”.

- Methods : The production process involves nitration, alkali dissolution, and acid precipitation . During nitration, concentrated sulfuric acid and o-chlorobenzoic acid are added in a weight ratio of (3.5-4.5):1 .

-

Pesticide Exposure Investigation

- Application : “2-Chloro-5-(trifluoromethyl)benzoic acid”, which is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, may be used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .

- Methods : The specific methods of application are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

-

Antiviral Activity

- Application : Compounds similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents .

- Methods : These compounds have shown inhibitory activity against influenza A .

- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed an IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

-

Acidity Study

- Application : Compounds similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, such as 2-fluorobenzoic acid and 4-fluorobenzoic acid, have been studied for their acidity .

- Methods : The study involved investigating why 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding .

- Results : The study found that the “distance-dependent” inductive effect has taken over the H-bonding .

-

Pesticide Exposure Investigation

- Application : “2-Chloro-5-(trifluoromethyl)benzoic acid”, which is structurally similar to “2-(3-Chloro-5-fluorophenyl)benzoic acid”, may be used as a surrogate standard to investigate pesticide exposure and home contamination in urine and hand wipe samples collected from farmers .

- Methods : The specific methods of application are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Propiedades

IUPAC Name |

2-(3-chloro-5-fluorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXWEQNEFAOHCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683309 |

Source

|

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-5-fluorophenyl)benzoic acid | |

CAS RN |

1261915-22-3 |

Source

|

| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)

![3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one](/img/structure/B577953.png)